1-Naphthol-4-sulfonic acid
Overview
Description
Synthesis Analysis
The synthesis of 1-Naphthol-4-sulfonic acid involves several methods, including the sulfonation of naphthalene or 1-naphthol itself. For example, using β-cyclodextrin-butane sulfonic acid as a catalyst under solvent-free conditions facilitates the efficient synthesis of related naphthols, showcasing modern approaches to green chemistry (Gong et al., 2015). Another method involves the direct sulfonation of naphthalene to produce disodium 1,5-naphthalenedisulfonate, which is then hydrolyzed to synthesize 1-Naphthol-5-sulfonic acid, albeit with different positionings (Wen, 2001).
Molecular Structure Analysis
The molecular structure of 1-Naphthol-4-sulfonic acid is characterized by its aromatic naphthalene core, which provides the compound with its unique properties. Studies involving X-ray structural characterization, NBO, and HOMO-LUMO analysis using DFT study of similar sulfonamide compounds offer insights into the molecular geometry, vibrational frequencies, and electronic properties, reflecting on the compound's stability and reactivity (Sarojini et al., 2012).
Chemical Reactions and Properties
1-Naphthol-4-sulfonic acid participates in various chemical reactions, including condensation reactions facilitated by sulfonic acids and their derivatives. For example, camphor-10-sulfonic acid catalyzes the condensation of 2-naphthol with aromatic/aliphatic aldehydes to produce dibenzo(a,j)xanthenes, illustrating the compound's versatility in synthetic chemistry (Kundu & Nayak, 2014). The degradation pathway of naphthalene azo dye intermediates, like 1-diazo-2-naphthol-4-sulfonic acid, using Fenton's reagent further demonstrates its chemical reactivity and potential for environmental applications (Zhu et al., 2012).
Physical Properties Analysis
The physical properties of 1-Naphthol-4-sulfonic acid, including its solubility in water and other solvents, melting point, and boiling point, are crucial for its application in various chemical processes. Although specific studies on these properties were not highlighted, the general behavior of sulfonic acids suggests that 1-Naphthol-4-sulfonic acid is likely soluble in water and may exhibit a relatively high melting point due to its strong intermolecular hydrogen bonding.
Chemical Properties Analysis
The chemical properties of 1-Naphthol-4-sulfonic acid, such as its acidity, reactivity towards electrophiles and nucleophiles, and its role as a catalyst or reactant in organic synthesis, are essential for understanding its applications in chemical industries. Its sulfonic acid group makes it a strong acid, capable of undergoing various organic reactions, including electrophilic aromatic substitution and condensation reactions. The use of sulfonic acids as catalysts in the synthesis of carbamatoalkyl naphthols underlines the acid's utility in promoting efficient, eco-friendly chemical transformations (Dehghan et al., 2017).
Scientific Research Applications
Applications in Organic Synthesis and Analytical Reagents
1-Naphthol-4-sulfonic acid and its derivatives, particularly those from the 1,2-naphthoquinone-4-sulfonic acid salts series, play a significant role in organic synthesis. These compounds are pivotal in the creation of a myriad of naphthoquinones tested against various microorganisms and pharmacological targets. They have been employed in the synthesis of several pharmaceutical drugs available on the market. Beyond their synthetic utility, these compounds serve as excellent analytical derivatization reagents, particularly for the spectrophotometric determination of drugs containing primary and secondary amino groups, highlighting their versatility and importance in both synthetic and analytical chemistry domains (Ribeiro et al., 2022).
Environmental Studies and Pollution Monitoring
In environmental science, the study of naphthenic acids, which share structural similarities with 1-Naphthol-4-sulfonic acid, provides insights into the impact of industrial activities on water bodies. The characterization of oil sands process-affected waters (OSPW) emphasizes the need for selective analytical methods to distinguish between compounds from industrial sources and those from natural processes. This research contributes to understanding the environmental footprint of industrial operations and aids in the development of more precise pollution monitoring techniques. The application of advanced mass spectrometry techniques, including high- and medium-resolution instruments, enhances the specificity and sensitivity of environmental monitoring for naphthenic acids and related compounds (Headley et al., 2013).
Fluorescence Microscopy in Soil Microbiology
1-Naphthol-4-sulfonic acid derivatives find applications in fluorescence microscopy for visualizing soil microorganisms. The use of fluorochromes, including those derived from naphtholic compounds, allows for the in situ observation of microbial communities within soil matrices. This technique provides valuable insights into microbial distribution, diversity, and interactions with their environment, facilitating a deeper understanding of soil microbiology and its ecological significance (Li, Dick, & Tuovinen, 2004).
Polyfluoroalkyl Substances (PFAS) Research
Research on the environmental and health impacts of polyfluoroalkyl substances (PFAS), including perfluoroalkyl carboxylic and sulfonic acids, is relevant to 1-Naphthol-4-sulfonic acid due to structural and functional similarities. Studies on the bioaccumulation, persistence, and toxicity of PFAS provide a framework for understanding the environmental behavior and potential health risks associated with sulfonic acid derivatives. This research underscores the importance of monitoring and regulating these substances to mitigate their impact on ecosystems and human health (Houde et al., 2006).
Safety And Hazards
Future Directions
The global 1-Naphthol-4-Sulfonic Acid market is expected to reach a significant value by 2028, with a notable compound annual growth rate from 2023 to 2028 . This suggests that 1-Naphthol-4-sulfonic acid will continue to be an important compound in various industries, particularly in the production of dyes .
properties
IUPAC Name |
4-hydroxynaphthalene-1-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6,11H,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWQOFDAUWCQDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
37860-62-1 (potassium salt), 6099-57-6 (hydrochloride salt) | |
Record name | 1-Naphthol-4-sulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2058910 | |
Record name | 1-Naphthalenesulfonic acid, 4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2058910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthol-4-sulfonic acid | |
CAS RN |
84-87-7 | |
Record name | 1-Naphthol-4-sulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Naphthol-4-sulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-NAPHTHOL-4-SULFONIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9587 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Naphthalenesulfonic acid, 4-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Naphthalenesulfonic acid, 4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2058910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxynaphthalene-1-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.426 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXY-1-NAPHTHALENESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W41U3C9YN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.